molecular formula C14H24O2 B15422605 Tetradeca-9,11-dienoic acid CAS No. 111047-36-0

Tetradeca-9,11-dienoic acid

Cat. No.: B15422605
CAS No.: 111047-36-0
M. Wt: 224.34 g/mol
InChI Key: ALWJDQAPPAITSW-UHFFFAOYSA-N
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Description

Tetradeca-9,11-dienoic acid (CAS 111047-36-0) is a 14-carbon, polyunsaturated fatty acid (C₁₄:2) characterized by its conjugated double bonds at positions 9 and 11 . This structural motif is of significant interest in lipid research due to its relevance in biological signaling and as a precursor for complex bioactive molecules. Research into structurally analogous conjugated (5Z,9Z)-dienoic acids has demonstrated their exceptional potential in medicinal chemistry, showing potent cytotoxic activity against various human tumor cell lines (including Jurkat, K562, and HL60), acting as efficient inducers of apoptosis and causing cell cycle arrest . Furthermore, these analogs have been identified as highly effective inhibitors of human topoisomerase I, an established anticancer target, with activity reported to be 2–4 times greater than the known inhibitor camptothecin . Beyond oncology research, (Z,E)-9,11-tetradecadienoic acid is also recognized as a biosynthetic component in the sex pheromone of species such as Spodoptera littoralis , highlighting its role in entomological and ecological studies . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

111047-36-0

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

tetradeca-9,11-dienoic acid

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h3-6H,2,7-13H2,1H3,(H,15,16)

InChI Key

ALWJDQAPPAITSW-UHFFFAOYSA-N

Canonical SMILES

CCC=CC=CCCCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tetradeca-9,11-dienoic acid, emphasizing differences in chain length, functional groups, and biological activities:

Compound Name Carbon Chain Functional Groups Sources Key Biological Activities References
This compound (hypothetical) 14 Dienoic acid Not explicitly identified in evidence Potential roles in lipid signaling or flavor chemistry (inferred from analogs)
Octadeca-9,11-dienoic acid (CLA) 18 Dienoic acid Synthetic, animal products (e.g., dairy) Anticancer (reduces mammary tumors), antioxidant, modulates lipid peroxidation
13-Hydroxyoctadeca-9,11-dienoic acid (13-HODE) 18 Hydroxyl group at C13 Coriana nepalensis seed oil, microbial Drug-like properties (Lipinski compliance), anti-inflammatory, slightly toxic (LD₅₀: 500–5000 mg/kg)
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) 18 Keto group at C13 Salicornia herbacea L., plant lipids Anti-inflammatory (inhibits NF-κB/MAPK), antioxidant (activates Nrf2/HO-1 pathway)
Hexacosa-9,11-dienoic acid 26 Dienoic acid Spermacoce verticillata Anthelmintic activity (paralysis/death of worms at 50 mg/cm³)
9,12,13-Trihydroxyoctadec-10-enoic acid 18 Trihydroxy, monoenoic Microbial cultures Contributes to bitter off-taste in pea protein isolates

Structural and Functional Insights

Chain Length and Double Bond Position: Shorter chains (e.g., C₁₄) may influence membrane fluidity and signaling pathways differently than longer chains (C₁₈ or C₂₆). For example, CLA (C₁₈:2) integrates into phospholipids, modulating tumor development , while hexacosa-9,11-dienoic acid (C₂₆:2) acts on parasitic nematodes . Conjugated double bonds (e.g., 9,11 vs. 9,12 in linoleic acid derivatives) enhance oxidative stability and bioactivity. For instance, 13-KODE’s anti-inflammatory effects depend on its conjugated diene system .

Functional Group Modifications: Hydroxylation: 13-HODE exhibits drug-like ADME properties (LogP <5, LogKp = -4.19 cm/s) but slight toxicity (Class 4–5), limiting therapeutic use . Oxo Groups: 13-KODE suppresses lipid peroxidation and inflammation via redox-sensitive pathways, outperforming non-oxygenated analogs . Hydroperoxides: Linoleic acid hydroperoxides (e.g., 13-hydroperoxy derivatives) are precursors to volatile C-8 compounds (e.g., mushroom aromas) via LOX/hydroperoxide lyase activity .

Biological Roles and Applications: Anticancer: CLA reduces mammary tumor incidence by 32–60% in rats, with dose-dependent efficacy up to 1% dietary intake . Flavor/Aroma: Oxidized linoleic acid derivatives (e.g., 13-oxo-octadecadienoic acid) correlate with green-grass and bitter flavors in cherries and mushrooms . Toxicity: 13-HODE and stearic acid are classified as slightly toxic (LD₅₀: 500–5000 mg/kg), whereas CLA is safe at ≤1.5% dietary levels .

Key Research Findings

Metabolic Pathways: Linoleic acid (C₁₈:2) is a precursor to 13-HODE, 13-KODE, and hydroperoxides via lipoxygenase (LOX) and cytochrome P450 pathways. These metabolites influence oxidative stress and inflammation . Microbial enzymes (e.g., hydroperoxide lyase) cleave hydroperoxides into shorter-chain aldehydes and alcohols, critical for food aromas .

Therapeutic Potential: 13-KODE suppresses LPS-induced inflammation in macrophages by 70–90% at 10–50 μM, outperforming dexamethasone in NF-κB inhibition .

Contradictions and Gaps: While CLA’s antioxidant activity peaks at 0.25% dietary intake, its anticancer effects require higher doses (1%), suggesting non-antioxidant mechanisms (e.g., PPARγ activation) . this compound’s absence in the evidence highlights a research gap; its properties may resemble CLA but with altered pharmacokinetics due to shorter chain length.

Q & A

Q. What are the established synthetic routes for producing (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid (13-HODE) and its derivatives?

  • Methodological Answer : 13-HODE is enzymatically derived from linoleic acid via lipoxygenase (LOX)-catalyzed oxidation. Key intermediates like 13-hydroperoxyoctadeca-9,11-dienoic acid (13-HpODE) are formed under anaerobic conditions and subsequently reduced to 13-HODE . Chemical synthesis often employs stereoselective strategies, such as Sharpless epoxidation or enantioselective hydrogenation, to control double-bond geometry and hydroxyl group configuration. For example, enantiomers of 13-HODE esters (e.g., 13-DHAHLA) are synthesized using docosahexaenoic acid (DHA) esterification, validated by chiral chromatography and NMR .

Q. How can researchers confirm the structural identity of tetradeca-9,11-dienoic acid derivatives using analytical techniques?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS are critical for determining molecular formulas and fragmentation patterns. For stereochemical analysis, 2D-NMR (e.g., COSY, NOESY) resolves double-bond geometry (e.g., cis/trans configurations) and hydroxyl group positions. For example, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid was identified via HRESI-LC-MS and 2D-NMR coupling in fungal extracts .

Q. What biosynthetic pathways are implicated in the production of this compound derivatives in biological systems?

  • Methodological Answer : In fungi, linoleic acid undergoes LOX-mediated peroxidation to form 13-HpODE, which is further metabolized to 13-HODE or oxidized to 13-oxo derivatives. Non-enzymatic pathways may also generate epoxy or hydroxylated analogs under oxidative stress . In Aspergillus spp., 13-HODE regulates mycotoxin synthesis via cAMP signaling, while 13-HpODE suppresses it .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the enzymatic vs. non-enzymatic origins of this compound derivatives?

  • Methodological Answer : Use gene knockout models (e.g., LOX-deficient strains) to isolate non-enzymatic pathways. Compare oxylipin profiles in wild-type vs. mutant fungi using LC-MS. For example, studies on Aspergillus nidulans showed that 8-HODE production persists in LOX-null strains, indicating alternative radical-based mechanisms . Isotopic labeling (e.g., ¹⁸O₂) can track oxygen incorporation in enzymatic vs. autoxidative reactions .

Q. What strategies optimize the enantioselective synthesis of this compound esters for pharmacological studies?

  • Methodological Answer : Asymmetric catalysis (e.g., Jacobsen epoxidation) or enzymatic resolution (e.g., lipase-mediated esterification) ensures enantiopurity. For 13-DHAHLA synthesis, esterification of DHA with 13-HODE requires protection/deprotection of hydroxyl groups to prevent side reactions. Chiral HPLC (e.g., with cellulose-based columns) validates enantiomeric excess (>98%) .

Q. How do experimental conditions (e.g., anaerobic vs. aerobic) influence the yield of 13-oxo derivatives from this compound precursors?

  • Methodological Answer : Under anaerobic conditions, LOX catalyzes the rearrangement of 13-HpODE to 13-oxotrideca-9,11-dienoic acid and pentane, whereas aerobic conditions favor hydroperoxide stability. Oxygen-free systems (e.g., argon-purged reactors) combined with radical scavengers (e.g., BHT) isolate anaerobic pathways .

Q. What advanced analytical methods resolve structural ambiguities in hydroxylated this compound isomers?

  • Methodological Answer : Ion mobility spectrometry (IMS) coupled with LC-MS differentiates isomers by collision cross-section (CCS) values. For example, (9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid (9S-HpODE) and (9Z,11E,13S)-13-HpODE exhibit distinct CCS profiles . Cryogenic NMR (≤−40°C) enhances resolution of labile hydroperoxide signals .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of 13-HODE in inflammation (pro-resolving vs. pro-inflammatory)?

  • Methodological Answer : Context-dependent effects arise from tissue-specific metabolism. In diabetic adipose tissue, 13-HODE esterified with DHA (13-DHAHLA) exhibits anti-inflammatory activity via PPARγ activation, while free 13-HODE may act as a pro-inflammatory mediator in macrophages. Use cell-type-specific knockout models (e.g., macrophage PPARγ−/−) to dissect mechanisms .

Methodological Best Practices

  • Safety Protocols : Store hydroperoxide derivatives (e.g., 13-HpODE) at −80°C under argon to prevent degradation. Use explosion-proof equipment for large-scale reactions .
  • Data Reproducibility : Document LOX source (e.g., soybean vs. human recombinant) and reaction pH, as these affect product profiles .

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